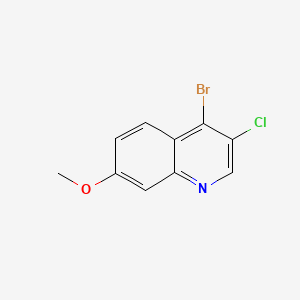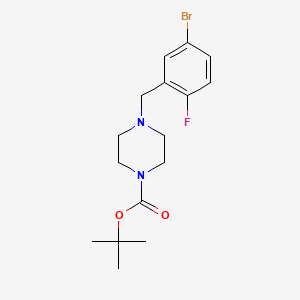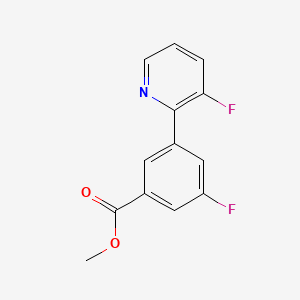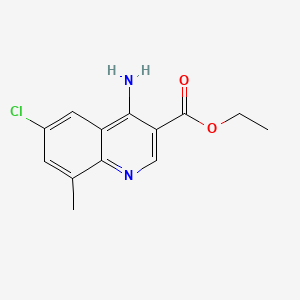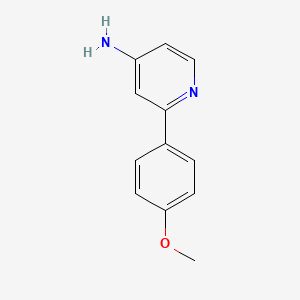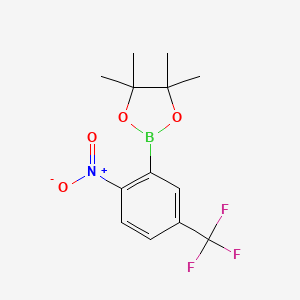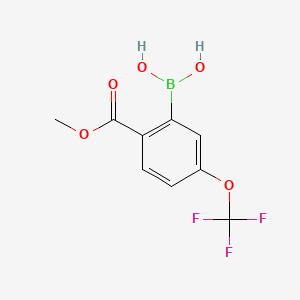
(2-(Methoxycarbonyl)-5-(trifluoromethoxy)phenyl)boronic acid
Overview
Description
“(2-(Methoxycarbonyl)-5-(trifluoromethoxy)phenyl)boronic acid” is a boronic acid compound with the CAS Number: 1217500-75-8. It has a molecular weight of 263.97 .
Synthesis Analysis
Boronic acids, including “this compound”, can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The molecular structure of this compound involves two crystallographically independent conformers . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent, with the ortho isomer being the least acidic .Chemical Reactions Analysis
The extreme electronegativity of the fluorine substituent induces a strong withdrawing inductive effect, whereas the resonance effect of its lone-pair electrons allows the fluorine atom to be considered as a π-electron donor as well .Physical And Chemical Properties Analysis
The compound has a molecular formula of C9H8BF3O5 . The acidity of all the isomers was evaluated by both spectrophotometric and potentiometric titrations .Scientific Research Applications
Diol and Carbohydrate Recognition
Boronic acids have shown significant potential in recognizing diols and carbohydrates. A study revealed that 3-methoxycarbonyl-5-nitrophenyl boronic acid exhibits high affinity for diols, binding to catechol dye and fructose. This suggests a broader role for appropriately functionalized electron-deficient boronic acids in recognizing diols and carbohydrates (Mulla et al., 2004).
Fluorescence Quenching in Alcohols
Another study explored the fluorescence quenching properties of boronic acid derivatives, specifically 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, in various alcohols. The findings suggested that the structural changes of the solutes in the ground state, possibly due to the formation of intermolecular and intramolecular hydrogen bonds in alcohol environments, contribute significantly to the quenching phenomena (Geethanjali et al., 2015).
Sugar Binding Interactions
Boronic acids have also been studied for their interactions with sugars. One study highlighted the binding interaction of 2-methoxy-5-fluoro phenyl boronic acid with various sugars, including dextrose, arabinose, and xylose. The binding constants were notably higher for monosaccharides, indicating that the structural changes in sugars, particularly the furanose form, significantly influence binding interactions (Bhavya et al., 2016).
Antibacterial Activity
Some studies have investigated the antibacterial properties of boronic acids. For instance, (trifluoromethoxy)phenylboronic acids were examined for their physicochemical, structural, and antimicrobial properties. These acids showed potential interactions with Escherichia coli, highlighting their potential as antibacterial agents (Adamczyk-Woźniak et al., 2021).
Catalysis and Synthetic Chemistry
Boronic acids are also prominent in catalysis and synthetic chemistry. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines, indicating its utility in peptide synthesis (Wang et al., 2018).
Mechanism of Action
Target of Action
Boronic acids and their esters are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
The compound, being a boronic ester, is involved in the catalytic protodeboronation of pinacol boronic esters . This process is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation . The hydromethylation sequence has been applied to methoxy protected compounds .
Biochemical Pathways
The compound is involved in the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water .
Result of Action
The protodeboronation process has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . The hydromethylation sequence has also been applied to methoxy protected compounds .
Action Environment
The rate of hydrolysis of phenylboronic pinacol esters, which this compound is a part of, is dependent on the substituents in the aromatic ring . The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, environmental factors such as pH can significantly influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-methoxycarbonyl-5-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BF3O5/c1-17-8(14)6-3-2-5(18-9(11,12)13)4-7(6)10(15)16/h2-4,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABYKLZZNFPGSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(F)(F)F)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BF3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675137 | |
| Record name | [2-(Methoxycarbonyl)-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217500-75-8 | |
| Record name | [2-(Methoxycarbonyl)-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[bis(3,5-dimethylphenyl)-[(2S)-pyrrolidin-2-yl]methoxy]-tert-butyl-dimethylsilane](/img/structure/B572310.png)
![8-Bromo-3-iodoimidazo[1,2-a]pyrazine](/img/structure/B572311.png)
![2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B572313.png)

![methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B572317.png)
![3-(Dimethylamino)-1-(6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b]oxazol-5-yl)prop-2-en-1-one](/img/structure/B572320.png)
